2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid
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Overview
Description
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H11Cl2NO4S. It is a derivative of benzoic acid, characterized by the presence of chloro and sulfamoyl groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is mentioned that as a pharmaceutical intermediate, it can be used to synthesize various drug molecules, especially those with antibacterial, antiviral, or anti-inflammatory effects .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura coupling, which is a key reaction in many biochemical pathways .
Pharmacokinetics
It’s known that the compound can be used as a pharmaceutical intermediate , suggesting that it may have suitable ADME properties for drug development.
Result of Action
It’s known that the compound can be used to synthesize various drug molecules with specific biological activities .
Action Environment
It’s known that the compound can be used as a pharmaceutical intermediate , suggesting that it may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid typically involves the sulfonation of 2-chlorobenzoic acid followed by chlorination and subsequent reactions with appropriate reagents to introduce the sulfamoyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing advanced equipment to maintain reaction conditions and ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chloro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various chloro-substituted compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Another benzoic acid derivative with different substituents, used in similar applications.
4-Chloro-3-sulfamoylbenzoic acid: A structurally related compound with similar chemical properties and applications.
Uniqueness
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid is unique due to its specific combination of chloro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-2-3-9(6-13(8)16)17-22(20,21)10-4-5-12(15)11(7-10)14(18)19/h2-7,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKTRXYNWWKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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